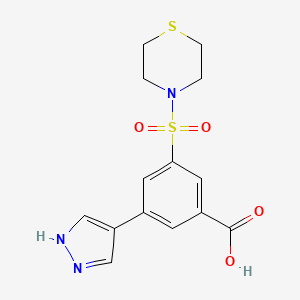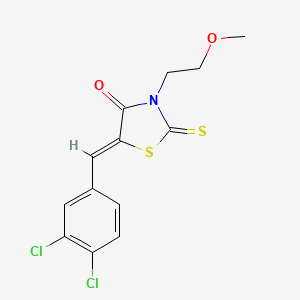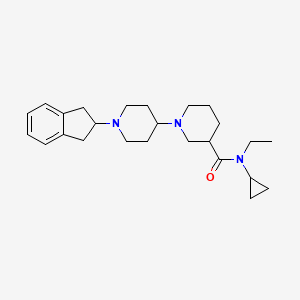![molecular formula C15H16N2O3 B5487845 N-[4-methyl-3-(propionylamino)phenyl]-2-furamide](/img/structure/B5487845.png)
N-[4-methyl-3-(propionylamino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methyl-3-(propionylamino)phenyl]-2-furamide, commonly known as MPF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPF is a furan-based compound that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Wirkmechanismus
The mechanism of action of MPF is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. MPF has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammation. Additionally, MPF has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
MPF has been shown to have several biochemical and physiological effects. In animal models, MPF has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. MPF has also been shown to reduce tumor growth by inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, MPF has been shown to have a protective effect on the liver by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MPF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MPF is also stable under various conditions, making it suitable for long-term storage and use in experiments. However, MPF has some limitations, including its relatively low solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the study of MPF. One potential direction is to explore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of MPF and its potential as a cancer therapy. Furthermore, the development of more efficient synthesis methods for MPF could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of MPF involves the reaction of 4-methyl-3-nitrophenylacetic acid with furfurylamine in the presence of a reducing agent. The resulting intermediate is then treated with propionyl chloride to yield MPF. The synthesis of MPF has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
MPF has been extensively studied for its potential therapeutic applications. Its anti-inflammatory properties have been shown to reduce inflammation in various animal models, including mice and rats. MPF has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MPF has exhibited potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[4-methyl-3-(propanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-14(18)17-12-9-11(7-6-10(12)2)16-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTPYNOEHRFFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5487763.png)
![N-{2-[3-(aminomethyl)-1-pyrrolidinyl]-1,1-dimethyl-2-oxoethyl}-4-methylaniline dihydrochloride](/img/structure/B5487778.png)
![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N~2~,N~2~-diethylpyrimidine-2,4-diamine](/img/structure/B5487782.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5487788.png)
![3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5487796.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B5487803.png)
![N,N-dimethyl-3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5487811.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5487820.png)

![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 3-nitrobenzoate](/img/structure/B5487830.png)
![3-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5487854.png)
![3-cyclopentyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B5487855.png)
